2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene
Overview
Description
2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene is a chemical compound characterized by the presence of trifluoromethyl and difluoromethoxy groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable for creating new materials and studying reaction mechanisms.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems.
Medicine: The compound’s properties make it a potential candidate for drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1,4-bis(trifluoromethyl)benzene, have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf) . These emitters have symmetrical donor-acceptor-donor architectures .
Mode of Action
The compound interacts with its targets through a process known as thermally activated delayed fluorescence (TADF) . This process involves the compound exhibiting large dihedral angles between the donor and acceptor moieties . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .
Biochemical Pathways
The compound affects the charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs . The localised triplet excited states (3 LEs) were experimentally obtained . The reverse intersystem crossing rates were different and ranged due to the different energy gap between the 1 CT and 3 LE .
Result of Action
The compound’s action results in cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd m−2 was practically the same as the maximum one due to the extremely low efficiency roll-off .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the molecules are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings . This results in the compound emitting cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices .
Biochemical Analysis
Biochemical Properties
2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form strong hydrogen bonds and van der Waals interactions with the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling, leading to altered phosphorylation states of downstream targets. Additionally, this compound can impact gene expression by binding to transcription factors or DNA, thereby influencing the transcriptional activity of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can occur through hydrogen bonding, van der Waals interactions, or hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified, indicating specific dosage levels at which the compound’s effects become pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of metabolites that may retain biological activity or contribute to its overall effects. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. This localization can impact the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under specific conditions to ensure the successful attachment of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The trifluoromethyl and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the difluoromethoxy group, making it less versatile in certain applications.
2,5-Bis(trifluoromethyl)bromobenzene:
Uniqueness
2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene is unique due to the combination of trifluoromethyl and difluoromethoxy groups. This combination imparts distinct chemical properties, making the compound valuable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
1-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O/c10-7(11)18-6-2-1-4(8(12,13)14)3-5(6)9(15,16)17/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEQKAYUGWOAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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